Nickel(II)-1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-Phthalocyanin

Übersicht

Beschreibung

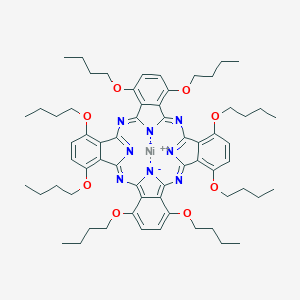

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a complex organic compound with the molecular formula

C64H80N8NiO8

and a molecular weight of 1148.06 g/mol . This compound belongs to the phthalocyanine family, which is known for its vibrant colors and extensive applications in dyes, pigments, and as catalysts in various chemical reactions. The presence of nickel in the central coordination site and the octabutoxy substituents on the phthalocyanine ring enhance its solubility and electronic properties, making it a valuable material in scientific research and industrial applications .Wissenschaftliche Forschungsanwendungen

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine has a wide range of applications in scientific research:

Biochemische Analyse

Biochemical Properties

The nature of these interactions can vary depending on the specific structure of the phthalocyanine and the biomolecules it interacts with .

Cellular Effects

Phthalocyanines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Phthalocyanines are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Phthalocyanines are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies over time .

Dosage Effects in Animal Models

Phthalocyanines are known to exhibit threshold effects, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

Phthalocyanines can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Phthalocyanines can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Phthalocyanines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine typically involves the cyclotetramerization of 4,5-dibutoxyphthalonitrile in the presence of a nickel salt, such as nickel(II) acetate. The reaction is carried out under reflux conditions in a high-boiling solvent like 1-chloronaphthalene or quinoline . The general reaction scheme is as follows:

4C6H4(OC4H9)2CN+Ni(OAc)2→Ni(C6H4(OC4H9)2CN)4

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is typically achieved through recrystallization or chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form nickel(III) species under strong oxidizing conditions.

Reduction: It can be reduced to nickel(I) species using reducing agents like sodium borohydride.

Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Nickel(III) phthalocyanine derivatives.

Reduction: Nickel(I) phthalocyanine derivatives.

Substitution: Various substituted phthalocyanine derivatives depending on the substituent introduced.

Wirkmechanismus

The mechanism of action of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine involves its ability to absorb light and transfer energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These reactive species can induce oxidative damage to cellular components, making the compound effective in applications like photodynamic therapy . The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted applications .

Vergleich Mit ähnlichen Verbindungen

- Nickel(II) phthalocyanine-tetrasulfonic acid tetrasodium salt

- Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine

- Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine

Comparison: Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is unique due to its specific electronic properties and solubility profile imparted by the octabutoxy groups. Compared to its copper and zinc analogs, the nickel compound exhibits different redox potentials and catalytic activities, making it suitable for specific applications where these properties are advantageous .

Biologische Aktivität

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine (NiPc(octa)) is a member of the phthalocyanine family known for its diverse biological activities. This article explores its synthesis, characterization, and biological applications, particularly focusing on its role as a photosensitizer in photodynamic therapy (PDT) and its antibacterial properties.

Synthesis and Characterization

NiPc(octa) is synthesized through a series of reactions involving nickel salts and phthalocyanine precursors. The characterization of NiPc(octa) typically involves techniques such as:

- UV-Vis Spectroscopy : Used to assess the electronic transitions.

- NMR Spectroscopy : Provides insights into the molecular structure.

- FT-IR Spectroscopy : Helps in identifying functional groups.

The synthesis process yields a compound that exhibits distinct optical properties suitable for biological applications.

Antibacterial Activity

Recent studies have demonstrated that NiPc(octa) exhibits significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies reported varying MIC values against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that NiPc(octa) could effectively inhibit bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 50 | 100 |

| Staphylococcus aureus | 25 | 50 |

These findings suggest that NiPc(octa) could be a potential candidate for developing new antibacterial agents.

Photodynamic Therapy (PDT)

NiPc(octa) has also been investigated for its efficacy in PDT. This therapeutic approach utilizes light to activate photosensitizers like NiPc(octa), leading to the generation of reactive oxygen species (ROS) that can induce cell death in targeted tissues.

- Light Activation : Upon irradiation with specific wavelengths of light, NiPc(octa) generates singlet oxygen and other ROS.

- Cellular Impact : These ROS can damage cellular components, leading to apoptosis or necrosis in cancer cells.

Case Studies

In vitro studies have shown that NiPc(octa) can effectively reduce the viability of various cancer cell lines when exposed to light:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

| Cell Line | IC50 (µM) | Treatment Duration (min) |

|---|---|---|

| HeLa | 5 | 30 |

| MCF-7 | 10 | 30 |

These results indicate that NiPc(octa) is a promising candidate for further development in cancer phototherapy.

Eigenschaften

CAS-Nummer |

155773-71-0 |

|---|---|

Molekularformel |

C64H80N8NiO8 |

Molekulargewicht |

1148.1 g/mol |

IUPAC-Name |

nickel(2+);5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C64H80N8O8.Ni/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 |

InChI-Schlüssel |

JFVRZEMMDHQJPH-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2] |

Kanonische SMILES |

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of observing Negative Differential Resistance (NDR) in Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine ultrathin films?

A1: The observation of NDR in Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine ultrathin films, both on its own and in conjunction with graphene oxide, suggests its potential for applications in electronic devices. [] NDR is a phenomenon where the electrical current decreases with increasing voltage, a characteristic crucial for developing molecular switches, memory devices, and oscillators. This finding paves the way for exploring this material's use in next-generation electronics.

Q2: How does the incorporation of graphene oxide influence the properties of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine in the context of the study?

A2: The research demonstrates that incorporating graphene oxide with Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine ultrathin films leads to observable NDR effects. [] This suggests that graphene oxide may play a role in modulating the electronic properties of the Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine, potentially influencing charge transport mechanisms and contributing to the observed NDR behavior. This finding highlights the potential of combining these materials for enhanced electronic device performance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.